molecular formula C15H11N5OS B11483689 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide

2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11483689
M. Wt: 309.3 g/mol
InChI Key: LUOIZYDIOAQYMX-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound with a molecular formula of C15H11N5OS This compound is characterized by its pyridine ring substituted with amino, cyano, and phenyl groups, as well as a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of amino, cyano, and phenyl groups. The final step involves the addition of the sulfanylacetamide group under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the sulfanylacetamide group.

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H11N5OS/c16-6-10-13(9-4-2-1-3-5-9)11(7-17)15(20-14(10)19)22-8-12(18)21/h1-5H,8H2,(H2,18,21)(H2,19,20)

InChI Key

LUOIZYDIOAQYMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N

Origin of Product

United States

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